Benproperine embonate
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Overview
Description
Benproperine embonate is a compound widely used as a cough suppressant for non-productive coughs. It is known for its peripheral and central action and can be administered in the form of embonate or phosphate . The antitussive activity of this compound is comparable to that of codeine but without the undesirable side effects associated with codeine .
Preparation Methods
The synthetic routes for benproperine embonate involve the preparation of its metabolites using chemical synthesis. The structures of these metabolites are identified using nuclear magnetic resonance and mass spectrometry . The industrial production methods typically involve the preparation of this compound in forms such as tablets, dragées, or syrup .
Chemical Reactions Analysis
Benproperine embonate undergoes various chemical reactions, including hydroxylation and glucuronidation . Common reagents and conditions used in these reactions include liquid chromatography-ion trap mass spectrometry (LC/MS/MS) for separation and assay . Major products formed from these reactions include monohydroxylate metabolites and their glucuronides .
Scientific Research Applications
Benproperine embonate has several scientific research applications. It has been identified as a cancer cell migration inhibitor and an inhibitor of actin-related protein 2/3 complex subunit 2 (ARPC2) . The compound’s active stereoisomer, S-Benproperine, has been shown to suppress cancer migration and tumor metastasis by targeting ARPC2 . Additionally, this compound is used in the treatment of acute and dry cough .
Mechanism of Action
The mechanism of action of benproperine embonate involves its antitussive effects, which are comparable to those of codeine but without the undesirable side effects . The compound exerts its effects by targeting specific molecular pathways, including the inhibition of actin-related protein 2/3 complex subunit 2 (ARPC2) .
Comparison with Similar Compounds
Properties
CAS No. |
64238-92-2 |
---|---|
Molecular Formula |
C65H70N2O8 |
Molecular Weight |
1007.3 g/mol |
IUPAC Name |
1-[1-(2-benzylphenoxy)propan-2-yl]piperidine;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O6.2C21H27NO/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*2,4-7,10-13,18H,3,8-9,14-17H2,1H3 |
InChI Key |
VSVBMXAKSJDLCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
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